CGS-9895

Übersicht

Beschreibung

Es interagiert mit der Benzodiazepin-Bindungsstelle von GABA-Rezeptoren und verstärkt dabei speziell GABA-induzierte Ströme in Rezeptoren, die die Alpha- und Beta-Untereinheiten enthalten .

Herstellungsmethoden

Die Synthese von CGS-9895 beinhaltet die Bildung der Pyrazolochinolinon-Kernstruktur. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dies wird durch die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen erreicht.

Chinolinringbildung: Das Pyrazol-Zwischenprodukt wird dann einer weiteren Cyclisierung unterzogen, um den Chinolinring zu bilden.

Methoxyphenyl-Substitution:

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die großtechnische Produktion.

Wissenschaftliche Forschungsanwendungen

CGS-9895 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die GABA-Rezeptoren und Benzodiazepin-Bindungsstellen betreffen.

Biologie: Die Verbindung wird verwendet, um die Modulation von GABA-Rezeptoren und ihre Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit einer GABA-Rezeptor-Dysfunktion zusammenhängen, wie Angstzuständen und Epilepsie.

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf GABA-Rezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die Benzodiazepin-Bindungsstelle von GABA-Rezeptoren bindet. Es verstärkt speziell GABA-induzierte Ströme in Rezeptoren, die die Alpha- und Beta-Untereinheiten enthalten. Der Schlüsselrest für die Modulation durch this compound ist der Alpha1-Y209-Rest an der Alpha+/Beta-Schnittstelle. Die Verbindung interagiert auch mit zusätzlichen modulierenden Stellen an Untereinheiten-Schnittstellen in der transmembranen Domäne .

Wirkmechanismus

Target of Action

The primary target of CGS-9895 is the GABA_A receptor . This receptor is the major inhibitory neurotransmitter receptor in the brain and is a target for numerous clinically important drugs .

Mode of Action

This compound acts as a GABA antagonist . It acts via the benzodiazepine binding site of αβ containing GABA receptors . Interestingly, this compound is the only known compound that can specifically enhance GABA-induced currents in αβ subunit containing receptors . It acts at the extracellular α1+β3- subunit interface .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the GABAergic pathway . By acting as a GABA antagonist, this compound can modulate the inhibitory effects of GABA neurotransmission .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The result of this compound’s action is the enhancement of GABA-induced currents in αβ subunit containing receptors . This modulation of GABA neurotransmission can have various effects depending on the specific neural circuits involved.

Biochemische Analyse

Biochemical Properties

Cgs-9895 is known to act as a GABA antagonist via the benzodiazepine binding site of GABA receptors . It specifically enhances GABA-induced currents in receptors containing the α1 and β3 subunits . This interaction is unique as this compound is the only known compound that can enhance GABA-induced currents in these subunit-containing receptors . The compound interacts with the extracellular α1+β3- subunit interface, which is crucial for its biochemical activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It acts as an antagonist at the benzodiazepine binding site at nanomolar concentrations but enhances GABA-induced currents via a different site present at α1β3γ2 and α1β3 receptors . This dual action can modulate the inhibitory effects of GABA in the brain, affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to enhance GABA-induced currents suggests its potential role in modulating neuronal excitability and synaptic transmission .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GABA A receptors. It acts as an antagonist at the benzodiazepine binding site but enhances GABA-induced currents via a novel drug binding site at the extracellular α1+β3- interface . This interaction is dependent on the α and β subunit types forming the interface . The compound’s ability to bind to this site and enhance GABA-induced currents makes it a unique modulator of GABA A receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound acts as a null modulator (antagonist) at the high-affinity benzodiazepine binding site but enhances GABA-induced currents via a novel drug binding site . This dual action can lead to varying effects on cellular function over time, depending on the stability and degradation of the compound . Long-term studies have shown that this compound can maintain its modulatory effects on GABA A receptors, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, doses of 3.0 and 10 mg/kg of this compound produced dose-related antagonism of the anticonvulsant effects of diazepam . In rats, the compound did not affect performance on the rotarod but produced dose-related shifts in the diazepam dose-effect curve . These findings indicate that this compound can modulate the effects of other drugs and has a dose-dependent impact on behavior and cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to GABAergic signaling. It acts as a GABA antagonist via the benzodiazepine binding site of GABA receptors . The compound’s interaction with these receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding the metabolic pathways of this compound can provide insights into its potential therapeutic applications and side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with GABA receptors . The compound is known to enhance GABA-induced currents in receptors containing the α1 and β3 subunits . This interaction can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound is localized at the extracellular α1+β3- subunit interface of GABA A receptors . This subcellular localization is crucial for its modulatory effects on GABA-induced currents . The compound’s ability to target specific subunit interfaces and enhance GABAergic signaling makes it a valuable tool for studying the molecular mechanisms of GABA A receptor modulation .

Vorbereitungsmethoden

The synthesis of CGS-9895 involves the formation of the pyrazoloquinolinone core structure. The synthetic route typically includes the following steps:

Formation of the pyrazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Quinoline ring formation: The pyrazole intermediate is then subjected to further cyclization to form the quinoline ring.

Methoxyphenyl substitution:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

CGS-9895 unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Chinolinring oder andere funktionelle Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

CGS-9895 ist einzigartig in seiner Fähigkeit, speziell GABA-induzierte Ströme in Rezeptoren zu verstärken, die die Alpha- und Beta-Untereinheiten enthalten. Ähnliche Verbindungen umfassen:

LAU-177: Ein Pyrazolochinolinon, das GABA-induzierte Ströme an verschiedenen GABA-Rezeptorsubtypen verstärkt.

This compound zeichnet sich durch seine hohe Wirksamkeit und Selektivität für bestimmte GABA-Rezeptorsubtypen aus.

Eigenschaften

IUPAC Name |

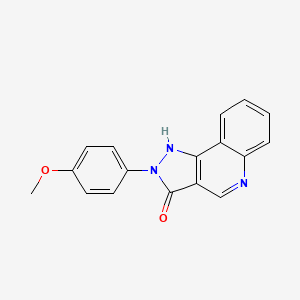

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHGIXILGYJOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998971 | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77779-50-1 | |

| Record name | CGS 9895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.